molecular formula C15H16O5 B4880811 4-[(2-carboxycyclohexyl)carbonyl]benzoic acid

4-[(2-carboxycyclohexyl)carbonyl]benzoic acid

Cat. No. B4880811
M. Wt: 276.28 g/mol
InChI Key: ANSHSDQNKMUOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-carboxycyclohexyl)carbonyl]benzoic acid, commonly known as CCBA, is a chemical compound with a molecular formula of C17H20O5. It is a white crystalline powder that is soluble in water and organic solvents. CCBA is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of CCBA is not fully understood, but it is believed to be related to its ability to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. CCBA has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. These mechanisms of action make CCBA a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Biochemical and Physiological Effects:
CCBA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models. CCBA has also been shown to reduce the levels of lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that CCBA may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCBA is its stability and solubility in water and organic solvents, which makes it easy to handle and use in laboratory experiments. CCBA is also relatively inexpensive and can be synthesized with high yield and purity. However, one of the limitations of CCBA is its limited solubility in some organic solvents, which may affect its use in certain experiments. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of CCBA.

Future Directions

There are several future directions for the research and development of CCBA. One potential direction is the study of its potential use in drug delivery systems. CCBA has been shown to form stable complexes with metal ions, which may be useful in the development of targeted drug delivery systems. Another potential direction is the study of its potential use in the treatment of liver and kidney diseases. CCBA has been shown to have a protective effect on these organs, which may make it a potential candidate for the treatment of liver and kidney diseases. Finally, more studies are needed to fully understand the mechanism of action and potential side effects of CCBA, which may lead to the development of new therapeutic applications.

Scientific Research Applications

CCBA has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. CCBA has also been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases. In addition, CCBA has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

properties

IUPAC Name

4-(2-carboxycyclohexanecarbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h5-8,11-12H,1-4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSHSDQNKMUOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Carboxycyclohexyl)carbonyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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